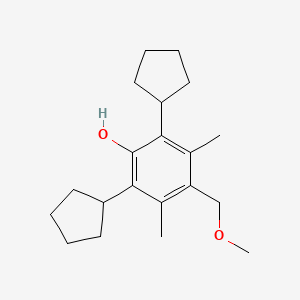
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dicyclopentylphenol with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is substituted by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dicyclopentyl-4-methylphenol: Similar in structure but lacks the methoxymethyl group.
2,6-Dicyclohexyl-4-methylphenol: Contains cyclohexyl groups instead of cyclopentyl groups.
2,6-Di-tert-butyl-4-methylphenol: Features tert-butyl groups instead of cyclopentyl groups.
Uniqueness
2,6-Dicyclopentyl-4-(methoxymethyl)-3,5-xylenol is unique due to the presence of both cyclopentyl and methoxymethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
93892-33-2 |
|---|---|
Molecular Formula |
C20H30O2 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2,6-dicyclopentyl-4-(methoxymethyl)-3,5-dimethylphenol |
InChI |
InChI=1S/C20H30O2/c1-13-17(12-22-3)14(2)19(16-10-6-7-11-16)20(21)18(13)15-8-4-5-9-15/h15-16,21H,4-12H2,1-3H3 |
InChI Key |
PJBVNWALMGORST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2CCCC2)O)C3CCCC3)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


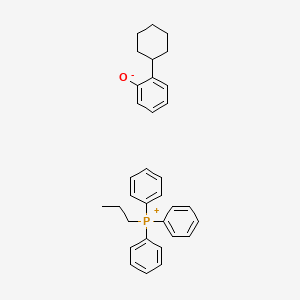

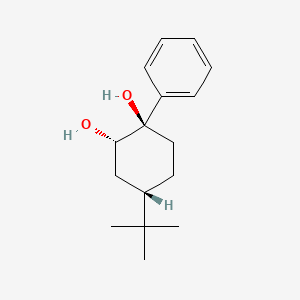
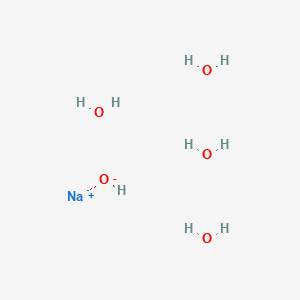


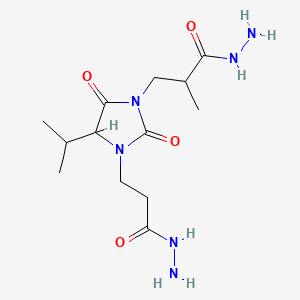
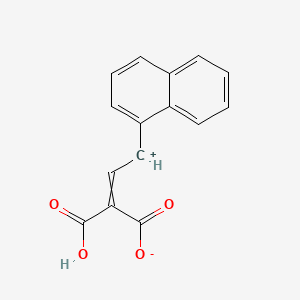
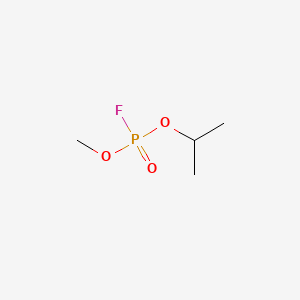


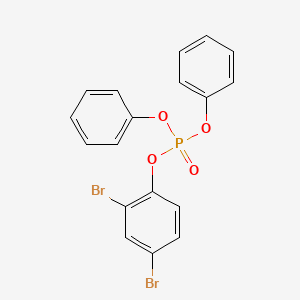

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
